1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H8O It features a cyclopropane ring substituted with a propynyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . This method ensures that the ester group remains unaffected and prevents alkyne/allene rearrangement.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. These methods would likely involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The propynyl group can participate in substitution reactions, such as Sonogashira cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Catalysts such as palladium (Pd) and copper (Cu) are often used in Sonogashira cross-coupling reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a synthon in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde involves its ability to act as a photosensitizer. In visible-light-induced oxidative formylation reactions, both the starting material and the product can generate singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:
1-(Prop-2-yn-1-yl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
(Prop-2-yn-1-yl)cyclopropane: This compound lacks the aldehyde group and has only the propynyl and cyclopropane groups.
Uniqueness
The presence of both the propynyl and aldehyde groups in this compound makes it unique, as it can participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H8O |
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Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-prop-2-ynylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H8O/c1-2-3-7(6-8)4-5-7/h1,6H,3-5H2 |
InChI Key |
QWRBLEKDBSZNSF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CC1)C=O |
Origin of Product |
United States |
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